REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=O.[CH3:10][NH:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([N:11]([CH2:12][CH2:13][CH2:14][CH3:15])[CH3:10])=[O:9]
|
Name
|
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCC(=O)O
|
Name
|
|
Quantity
|
4.36 mL
|
Type
|
reactant
|
Smiles
|
CNCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCC(=O)N(C)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |